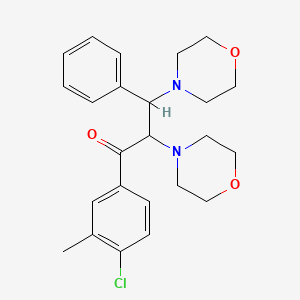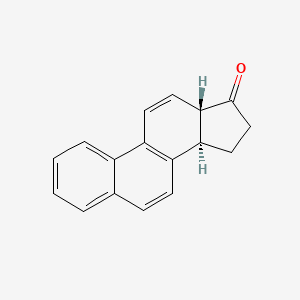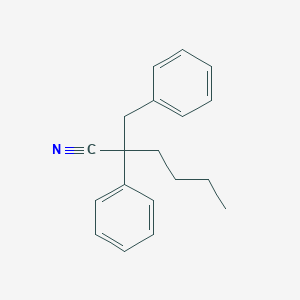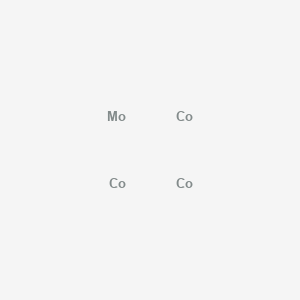
Cobalt--molybdenum (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt–molybdenum (3/1) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and is widely used in various scientific and industrial applications. The combination of cobalt and molybdenum results in a material that exhibits excellent catalytic, electronic, and magnetic properties, making it valuable in fields such as catalysis, energy storage, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–molybdenum (3/1) can be achieved through various methods. One common approach is the hydrothermal method, where cobalt and molybdenum precursors are mixed in a solution and subjected to high temperature and pressure conditions. This method allows for the formation of well-defined nanostructures with controlled morphology .
Another method involves the use of a solid-state reaction, where cobalt and molybdenum powders are mixed and heated to high temperatures in an inert atmosphere. This process results in the formation of cobalt–molybdenum (3/1) with high purity and crystallinity .
Industrial Production Methods
In industrial settings, cobalt–molybdenum (3/1) is often produced using large-scale chemical vapor deposition (CVD) techniques. This method involves the decomposition of cobalt and molybdenum precursors in a high-temperature reactor, leading to the deposition of the compound on a substrate. CVD allows for precise control over the composition and thickness of the resulting material .
化学反应分析
Types of Reactions
Cobalt–molybdenum (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and catalytic properties of the compound.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cobalt–molybdenum (3/1) can lead to the formation of cobalt oxide and molybdenum oxide, while reduction can yield metallic cobalt and molybdenum .
科学研究应用
Cobalt–molybdenum (3/1) has a wide range of scientific research applications:
作用机制
The mechanism by which cobalt–molybdenum (3/1) exerts its effects is primarily through its catalytic activity. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved include the activation of hydrogen and oxygen molecules, which are essential for processes like hydrogenation and oxidation .
相似化合物的比较
Similar Compounds
Cobalt–molybdenum–boron: This compound is known for its high electrocatalytic performance in oxygen evolution reactions.
Cobalt–molybdenum–sulfide: Used as a catalyst in hydrodesulfurization processes.
Cobalt–molybdenum–nitride: Exhibits excellent catalytic activity for ammonia synthesis.
Uniqueness
Cobalt–molybdenum (3/1) is unique due to its specific ratio of cobalt to molybdenum, which imparts distinct electronic and catalytic properties. This ratio allows for optimal performance in various applications, making it a versatile and valuable compound in scientific research and industrial processes .
属性
CAS 编号 |
12052-55-0 |
|---|---|
分子式 |
Co3Mo |
分子量 |
272.75 g/mol |
IUPAC 名称 |
cobalt;molybdenum |
InChI |
InChI=1S/3Co.Mo |
InChI 键 |
NWOTZFROXOIVHA-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Co].[Co].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


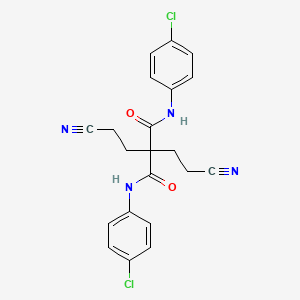
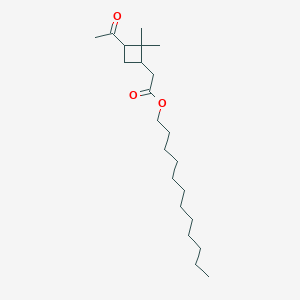
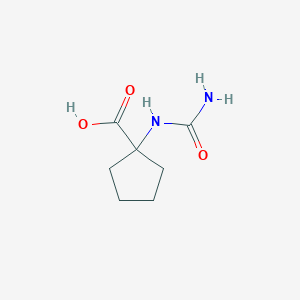

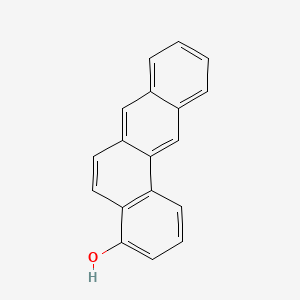
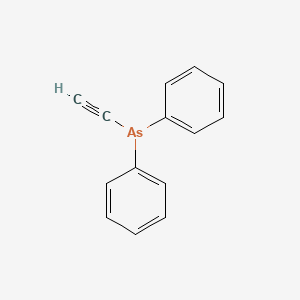
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
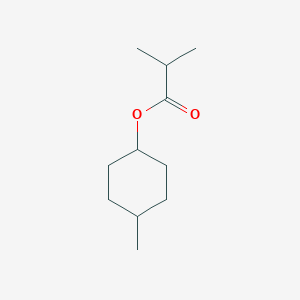

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

